Sageone
Overview
Description
Sageone is a diterpene that can be isolated from Rosmarinus officinalis . It is known for its antiviral and anticancer properties .
Molecular Structure Analysis
Sageone has a molecular formula of C19H24O3 and a molecular weight of 300.39 . For more detailed structural information, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis
Sageone has a molecular weight of 300.39 and a molecular formula of C19H24O3 . More detailed physical and chemical properties may be found in resources like the Material Safety Data Sheet .Scientific Research Applications
Gene Expression Analysis : SAGE (Serial Analysis of Gene Expression) technology has significant applications in cardiovascular biology, plant disease resistance, and differentiation of gene expression in normal and tumor cells. It's particularly effective in analyzing gene expression in specific cells or tissues, such as in rice seedlings, yeast, and Caenorhabditis elegans (Patino, Mian, & Hwang, 2002); (Liu, 2006); (Velculescu, 1999).
Cancer Research : Sageone, a diterpene from Rosmarinus officinalis, has shown promise in inducing apoptosis in human gastric cancer cells and enhancing the cytotoxicity of cisplatin in resistant cells (Shrestha et al., 2016).
Mammary Gland Development : Sage promotes alveologenesis in mammary glands and can be used as a lactiferous herb (Monsefi, Abedian, Azarbahram, & Ashraf, 2015).
Agricultural Applications : Sage polyphenols, including flavone glycosides and rosmarinic acid derivatives, demonstrate potent antioxidant activities. These findings suggest potential applications in agriculture and food preservation (Lu & Foo, 2001).
Pharmacological Potential : Various compounds found in sage, such as hispidulin and thujone, have been studied for their potential as therapeutic agents in treating conditions like diabetes mellitus and for their neuroprotective properties (Johnston & Beart, 2004); (Lachenmeier & Walch, 2011).
Quality Control in Herbal Medicine : Advanced techniques like ATR-FTIR offer reliable methods for quantifying essential oil components in sage, which is crucial for ensuring the quality of herbal products (Gudi et al., 2015).
Extraction Techniques : Studies have compared various extraction methods for sage, showing that techniques like ultrasound-assisted extraction yield higher contents of biologically active compounds than conventional methods (Dent et al., 2015).
Neuroprotective Gene Research : Research on Metallothionein-II (MT-II) identified it as a major neuroprotective gene, with applications in studying cerebral ischemia (Trendelenburg et al., 2002).
Safety And Hazards
properties
IUPAC Name |
5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,9,10-tetrahydrophenanthren-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-10(2)12-9-11-5-6-13-16(15(11)18(22)17(12)21)14(20)7-8-19(13,3)4/h9-10,21-22H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQAMUFQEFLLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3=C2C(=O)CCC3(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sageone | |
CAS RN |
142546-15-4 | |
Record name | Sageone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142546-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sageone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038684 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.